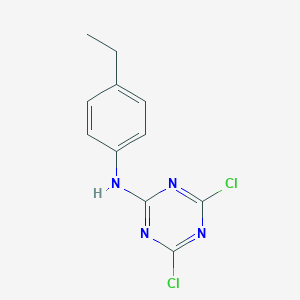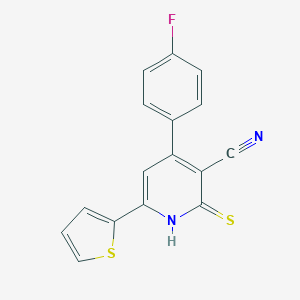
N-Chenodeoxycholyl-2-fluoro-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chenodeoxycholyl-2-fluoro-beta-alanine, commonly known as CDCA-FA, is a synthetic bile acid derivative that has recently gained attention in the scientific community for its potential use in various research applications. This compound is synthesized using a multi-step process, and its unique chemical structure makes it a valuable tool for studying the mechanisms of various biological processes.
Mécanisme D'action
CDCA-FA acts as an agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid synthesis, transport, and metabolism. Activation of FXR by CDCA-FA leads to the suppression of bile acid synthesis and the upregulation of bile acid transporters, which can help to reduce the accumulation of toxic bile acids in the liver.
Biochemical and Physiological Effects:
CDCA-FA has been shown to have a variety of biochemical and physiological effects, including the regulation of lipid and glucose metabolism, the modulation of inflammation, and the promotion of liver regeneration. Additionally, CDCA-FA has been shown to have a positive effect on gut microbiota composition, which may contribute to its therapeutic potential in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDCA-FA is its ability to mimic the natural bile acids found in the human body, which makes it a valuable tool for studying the mechanisms of various biological processes. However, one limitation of CDCA-FA is its relatively high cost compared to other research tools. Additionally, CDCA-FA may not be suitable for all research applications, and its effects may vary depending on the specific cell or tissue type being studied.
Orientations Futures
There are several potential future directions for research involving CDCA-FA. One area of interest is the use of CDCA-FA as a therapeutic agent for liver and metabolic disorders, such as non-alcoholic fatty liver disease and type 2 diabetes. Additionally, further research is needed to better understand the mechanisms of action of CDCA-FA and its effects on various biological processes. Finally, the development of more cost-effective synthesis methods for CDCA-FA could help to make this valuable research tool more widely available to the scientific community.
Méthodes De Synthèse
The synthesis of CDCA-FA involves several steps, including the protection of the hydroxyl groups on the chenodeoxycholic acid molecule, the introduction of a fluorine atom at the beta position, and the coupling of the resulting intermediate with glycine. The final product is obtained through deprotection and purification steps.
Applications De Recherche Scientifique
CDCA-FA has been used in various scientific research applications due to its ability to mimic the natural bile acids found in the human body. It has been shown to have potential therapeutic applications in the treatment of various diseases, including liver and metabolic disorders. Additionally, CDCA-FA has been used as a probe to study the mechanisms of bile acid transport and metabolism in the liver and other organs.
Propriétés
Numéro CAS |
114818-27-8 |
|---|---|
Formule moléculaire |
C8H4ClF3O2 |
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
3-[[(4R)-4-[(3R,5S,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2-fluoropropanoic acid |
InChI |
InChI=1S/C27H44FNO5/c1-15(4-7-23(32)29-14-21(28)25(33)34)18-5-6-19-24-20(9-11-27(18,19)3)26(2)10-8-17(30)12-16(26)13-22(24)31/h15-22,24,30-31H,4-14H2,1-3H3,(H,29,32)(H,33,34)/t15-,16+,17-,18-,19?,20?,21?,22-,24?,26+,27-/m1/s1 |
Clé InChI |
BILAUYJFCBEEOJ-ZMGWGPHFSA-N |
SMILES isomérique |
C[C@H](CCC(=O)NCC(C(=O)O)F)[C@H]1CCC2[C@@]1(CCC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)NCC(C(=O)O)F)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canonique |
CC(CCC(=O)NCC(C(=O)O)F)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonymes |
N-chenodeoxycholyl-2-fluoro-beta-alanine N-chenodeoxycholyl-2-fluoro-beta-alanine, (3alpha,5beta,7alpha-(R))-isomer NCDCFA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)




![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)


![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)




![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)